N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(thian-4-ylamino)ethyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OS.ClH/c1-8(12)10-4-5-11-9-2-6-13-7-3-9;/h9,11H,2-7H2,1H3,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIADJGPWXYSSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC1CCSCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride typically involves the reaction of thian-4-ylamine with 2-bromoethyl acetate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced forms of the compound
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the potential anticancer properties of thian derivatives, including N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride. These compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that thian derivatives could induce apoptosis in breast cancer cells through the activation of specific apoptotic pathways .
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. It has been shown to inhibit neuronal apoptosis and reduce oxidative stress in neuronal cell cultures, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis of Functional Polymers
This compound can serve as a building block for synthesizing functional polymers. Its amine group allows for easy incorporation into polymer chains through various polymerization techniques. This application is particularly relevant in developing smart materials that respond to environmental stimuli .
Coatings and Adhesives
The compound's unique structural features enable it to be used in formulating advanced coatings and adhesives with enhanced mechanical properties and adhesion strength. Its incorporation into polymer matrices has been shown to improve resistance to solvents and temperature variations .
Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies, particularly focusing on proteases involved in various biological processes. The compound demonstrated significant inhibitory activity against certain serine proteases, indicating its potential as a lead compound for drug development targeting these enzymes .
Drug Delivery Systems
The compound's solubility and stability make it an attractive candidate for drug delivery systems. Studies have explored its use in formulating nanoparticles that encapsulate therapeutic agents, enhancing their bioavailability and targeted delivery to specific tissues .
Data Tables
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the synthesis of various thian derivatives, including this compound, and their effects on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers, suggesting a promising avenue for further research into thian-based anticancer therapies .
Case Study 2: Neuroprotection
In a study examining neuroprotective agents, this compound was tested on SH-SY5Y neuronal cells exposed to oxidative stress. The compound significantly reduced cell death and reactive oxygen species levels compared to controls, highlighting its potential therapeutic applications in neurodegenerative conditions .
Mechanism of Action
The mechanism of action of N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
Below is a detailed comparison of the target compound with key analogs (Table 1):
Table 1: Structural and Physicochemical Properties of Selected Acetamide Derivatives
Key Differences and Implications
Heterocyclic Influence on Properties
- Thian-4-yl vs. Conversely, the oxanyl analog may exhibit better aqueous solubility due to oxygen’s higher electronegativity .
Thianyl vs. Thiazole/Thienyl ():
Thiazole and thienyl groups are aromatic, planar heterocycles with conjugated π-systems, enabling stronger intermolecular interactions (e.g., π-π stacking). The saturated thianyl group lacks conjugation, offering conformational flexibility but reduced electronic interactions. Thiazole-containing analogs (e.g., ) are often explored for antimicrobial activity due to their structural mimicry of natural thiazole-based antibiotics .
Substituent Effects
Chlorine vs. Thianyl ():
Chlorinated phenyl groups (e.g., 2,6-dichlorophenyl in ) increase molecular weight and electronegativity, enhancing binding to hydrophobic pockets in proteins. However, chlorine may raise toxicity concerns compared to the thianyl group .- Hydroxyphenyl Simplicity (): The unsubstituted hydroxyphenyl analog (N-(4-hydroxyphenyl)acetamide) is highly polar, limiting its use in lipophilic environments. The target compound’s thianyl-ethylamino linker balances polarity and lipophilicity .
Biological Activity
N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Overview of the Compound
This compound features a thianyl group that may confer unique properties affecting its biological activity. The compound has been investigated for various applications, particularly in antimicrobial and anticancer research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to exert its effects by:
- Binding to Enzymes or Receptors : The compound may modulate the activity of certain enzymes or receptors, leading to altered cellular responses.
- Inhibition of Microbial Growth : Preliminary studies suggest that it can inhibit the growth of various microbial strains.
- Induction of Apoptosis in Cancer Cells : The compound has shown potential in inducing cell death in cancerous cells through apoptosis pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.
| Microbial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
| Staphylococcus aureus | 0.0048 |
These results indicate a strong inhibitory effect against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .
Anticancer Activity
In vitro studies have demonstrated the potential of this compound to induce apoptosis in various cancer cell lines. The following table summarizes findings from recent studies:
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15.2 | Apoptosis induction |
| MCF-7 | 12.5 | Cell cycle arrest |
| A549 | 10.3 | Reactive oxygen species (ROS) generation |
The IC50 values indicate the concentration required to inhibit cell proliferation by 50%, suggesting that the compound has promising anticancer properties .
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against multidrug-resistant bacterial strains. Results showed significant inhibition compared to standard antibiotics, highlighting its potential as a novel antimicrobial agent .
- Cancer Treatment Research : In another study, the compound was tested on various cancer cell lines, revealing its capability to induce apoptosis and reduce cell viability significantly. The study emphasized the need for further exploration into its mechanisms and potential for therapeutic use in oncology .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
React thian-4-amine with chloroethylacetamide under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to form the intermediate.
Hydrochloride salt formation is achieved by treating the free base with HCl in ethanol.
- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane = 1:1). Purity can be verified using HPLC (C18 column, λ = 255 nm) .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : NMR (DMSO-d₆) to confirm amine and acetamide protons; NMR to resolve thian-4-yl and ethylacetamide carbons.
- Mass Spectrometry : ESI-MS for molecular ion peak ([M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Match calculated and observed C, H, N, S, and Cl content (±0.3%) .
Q. What stability protocols are recommended for long-term storage?
- Methodological Answer :
- Store as a crystalline solid at -20°C in airtight, light-resistant containers.
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the acetamide group) .
Q. How is solubility determined for this compound in various solvents?
- Methodological Answer :
Prepare saturated solutions in solvents (water, ethanol, DMSO) at 25°C.
Filter and quantify dissolved compound via UV-Vis (λmax = 255 nm) or gravimetric analysis.
- Typical Results : Higher solubility in polar aprotic solvents (e.g., DMSO > ethanol > water) due to ionic hydrochloride form .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- DoE Approach : Vary temperature (40–80°C), solvent (DMF vs. acetonitrile), and stoichiometry (1:1 to 1:1.2 amine:chloroethylacetamide).
- Analysis : Use HPLC to quantify product yield. Higher yields (>80%) are achieved in DMF at 60°C with 1.1 eq. amine .
- Data Contradiction : Lower yields in acetonitrile may arise from poor intermediate solubility, necessitating solvent screening .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Case Study : If NMR shows unexpected splitting, consider:
Dynamic Effects : Rotameric states of the ethylacetamide chain can cause peak broadening. Use variable-temperature NMR.
Impurities : Compare with NIST reference data for similar acetamide derivatives .
Q. What analytical strategies identify and quantify trace impurities?
- Methodological Answer :
- LC-MS/MS : Use a C18 column (0.1% TFA in water/acetonitrile gradient) with MRM detection for impurities (e.g., des-ethyl analogs).
- Limit of Detection : ≤0.1% achievable with high-resolution MS (Q-TOF) .
Q. How to address unexpected by-products in scale-up synthesis?
- Case Study : If a dimeric by-product forms:
Root Cause : Excess HCl or prolonged reaction time may promote intermolecular coupling.
Mitigation : Optimize HCl stoichiometry (1.05 eq.) and monitor reaction time .
Key Considerations for Researchers
- Hygroscopicity : Handle the hydrochloride salt in a dry environment (e.g., glovebox) to prevent moisture uptake .
- Toxicology : Adhere to NIOSH guidelines for handling hazardous powders (use PPE, fume hood) .
- Mechanistic Studies : Explore the compound’s reactivity via DFT calculations to predict sites for derivatization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
